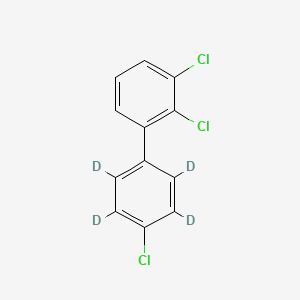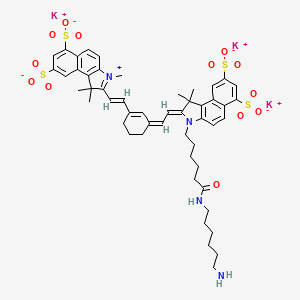
14-3-3|O/ER|A stabilizer-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-3-3|O/ER|A stabilizer-1 is a small-molecule stabilizer that targets the protein-protein interactions involving the 14-3-3 protein family. These proteins play crucial roles in various cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The compound is designed to stabilize the interactions between 14-3-3 proteins and their binding partners, which can have significant implications for therapeutic applications, particularly in diseases such as cancer and neurodegenerative disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-3-3|O/ER|A stabilizer-1 typically involves dynamic combinatorial chemistry (DCC). This method allows for the generation of a library of potential stabilizers, from which the most effective compounds can be selected. The process involves the formation of acylhydrazone linkages between aromatic rings, resulting in the desired stabilizer .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the DCC process. This would require optimization of reaction conditions to ensure high yield and purity of the compound. Key factors include the choice of solvents, temperature control, and purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
14-3-3|O/ER|A stabilizer-1 primarily undergoes reactions that involve the formation and stabilization of protein-protein interactions. These reactions are typically non-covalent and involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as aromatic aldehydes and hydrazides, which react under mild acidic conditions to form acylhydrazone linkages. The reaction is typically carried out in an organic solvent such as ethanol or methanol .
Major Products
The major product of the synthesis is the this compound compound itself. This compound is characterized by its ability to stabilize the interactions between 14-3-3 proteins and their binding partners, leading to enhanced cellular functions .
Aplicaciones Científicas De Investigación
14-3-3|O/ER|A stabilizer-1 has a wide range of scientific research applications:
Mecanismo De Acción
14-3-3|O/ER|A stabilizer-1 exerts its effects by binding to the 14-3-3 protein and its binding partners, thereby stabilizing their interaction. This stabilization enhances the functional activity of the protein complex, leading to improved cellular functions. The compound binds allosterically to the 14-3-3 protein, which induces conformational changes that strengthen the protein-protein interaction .
Comparación Con Compuestos Similares
Similar Compounds
Fusicoccin-A: A natural product that also stabilizes 14-3-3 protein interactions.
Pyrrolidone derivatives: Synthetic compounds that act as stabilizers for 14-3-3 protein interactions.
Uniqueness
14-3-3|O/ER|A stabilizer-1 is unique in its ability to selectively stabilize specific 14-3-3 protein interactions, which can be tailored for therapeutic applications. Its design through dynamic combinatorial chemistry allows for the fine-tuning of its binding properties, making it a versatile tool for research and therapeutic development .
Propiedades
Fórmula molecular |
C25H35Cl2N3O3 |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
2-chloro-1-[3-[4-(4-chloroanilino)-2,6-dimethyloxane-4-carbonyl]-3,9-diazaspiro[5.5]undecan-9-yl]ethanone |
InChI |
InChI=1S/C25H35Cl2N3O3/c1-18-15-25(16-19(2)33-18,28-21-5-3-20(27)4-6-21)23(32)30-13-9-24(10-14-30)7-11-29(12-8-24)22(31)17-26/h3-6,18-19,28H,7-17H2,1-2H3 |
Clave InChI |
JLJRLKQYLPGKGI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(O1)C)(C(=O)N2CCC3(CCN(CC3)C(=O)CCl)CC2)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)


![N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)




![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)

![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)

![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)

